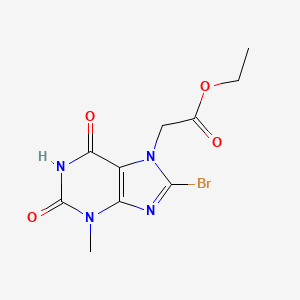

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule. It contains a chromen-7-yl group, which is a common motif in many natural products and pharmaceuticals . The molecule also contains a methoxyphenyl group, which is a common substituent in many organic compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For example, a new hybrid compound of chalcone-salicylate has been successfully synthesized using a linker mode approach . Another study reported the synthesis of a new functionally substituted hetarylcarbamate from methyl {4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl}carbamate .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic analysis, including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . These techniques are commonly used to determine the structure of organic compounds .Applications De Recherche Scientifique

Antibacterial Effects and Synthesized Derivatives

Research has focused on synthesizing new derivatives of 4-hydroxy-chromen-2-one, including 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl derivatives, to evaluate their antibacterial activity. These compounds have shown significant bacteriostatic and bactericidal activities against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. Advanced analytical methods have characterized the synthesized compounds, underscoring their potential as novel antibacterial agents (Behrami & Dobroshi, 2019).

Synthesis and Characterization of Derivatives

Studies have detailed the synthesis of aromatic carbamates derivatives with a chromen-2-one fragment, showcasing the versatility of these compounds in organic synthesis. The reactions involved in the synthesis of these derivatives have been meticulously detailed, highlighting their potential in creating diverse molecular structures with possible biological activities (Velikorodov et al., 2014).

Novel Synthesis Techniques and Ligand Formation

Research has also delved into the synthesis of carbamate derivatives of coumarin and chromene, employing novel synthesis techniques. These studies have not only expanded the chemical understanding of these compounds but also explored their applications as ligands in metal complexes, potentially opening new avenues in catalysis and material science (Velikorodov & Imasheva, 2008).

Antimicrobial and Enzyme Inhibition Studies

Further research has investigated the antimicrobial properties of 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate and its analogs. These studies have not only confirmed the antimicrobial efficacy of these compounds but also conducted enzyme assay studies to understand their mechanism of action. Molecular docking studies have been employed to predict the binding interactions with receptors, providing insights into their potential as drug candidates (Tiwari et al., 2018).

Safety And Hazards

Propriétés

IUPAC Name |

[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] N,N-diethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-5-23(6-2)22(25)28-17-11-12-18-19(13-17)27-14(3)20(21(18)24)15-7-9-16(26-4)10-8-15/h7-13H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEJCNBDNUTTGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-5-methyl-9-(2-methylbenzyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2987244.png)

![4-(2-fluorophenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2987247.png)

![7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2987251.png)

![2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2987253.png)

![2-(3-Methoxyphenyl)-5-methyl-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-imidazole-4-carboxamide](/img/structure/B2987257.png)

![2-amino-11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2987263.png)